

Octisalate Solubility: A Technical Guide for Cosmetic and Pharmaceutical Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octisalate*

Cat. No.: *B1662834*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **Octisalate** (Ethylhexyl Salicylate), a widely used UVB filter in sunscreens and other cosmetic and pharmaceutical preparations. Understanding the solubility of this active ingredient in various solvents is critical for formulation development, ensuring product efficacy, stability, and aesthetic appeal.

Core Concepts in Octisalate Solubility

Octisalate is an organic, oil-soluble liquid.^{[1][2][3]} Its molecular structure lends itself to miscibility with a wide range of cosmetic esters and emollients, while exhibiting extremely low solubility in water.^{[2][4]} This inherent lipophilicity is a key factor in its formulation into water-resistant sunscreen products. The principle of "like dissolves like" is paramount, with **octisalate** showing good compatibility with non-polar to moderately polar organic solvents.^[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **octisalate** in various cosmetic and pharmaceutical solvents. It is important to note that precise quantitative solubility data for **octisalate** in many common cosmetic emollients is not extensively published in publicly available literature. The data presented here is compiled from various scientific sources.

Solvent/Solvent System	Chemical Class	Solubility	Temperature	Source(s)
Water	Aqueous	74.4 µg/L	20°C	[4]
Dimethyl Sulfoxide (DMSO)	Aprotic Polar Solvent	2.7 mg/mL	25°C	[5]
45 mg/mL (Sonication recommended)	Not Specified	[6]		
100 mg/mL (Ultrasonic needed)	Not Specified	[7]		
Ethanol	Polar Protic Solvent	Soluble	Not Specified	[2][8]
Acetone	Ketone	Soluble	Not Specified	[2]
Hexane	Nonpolar Solvent	Soluble	Not Specified	[2]
Chloroform	Chlorinated Solvent	Slightly Soluble	Not Specified	[4]
Ethyl Acetate	Ester	Slightly Soluble	Not Specified	[4]
Mineral Oil	Hydrocarbon	Miscible/Soluble	Not Specified	[9]
Isopropyl Myristate	Ester	Miscible/Soluble	Not Specified	[10]
Caprylic/Capric Triglyceride	Ester	Miscible/Soluble	Not Specified	[11]
Propylene Glycol	Glycol	Practically Insoluble	Not Specified	[9]
Cosmetic Oils	Various	Readily Soluble in most	20°C	[12]

10% DMSO +				
40% PEG300 +	Co-solvent			
5% Tween-80 +	System	≥ 2.5 mg/mL	Not Specified	[7]
45% Saline				
10% DMSO +	Co-solvent			
90% Corn Oil	System	≥ 2.5 mg/mL	Not Specified	[7]

Note: The significant variation in reported DMSO solubility may be attributed to differences in experimental conditions, such as the use of sonication and the hydration state of the DMSO.

Experimental Protocols for Solubility Determination

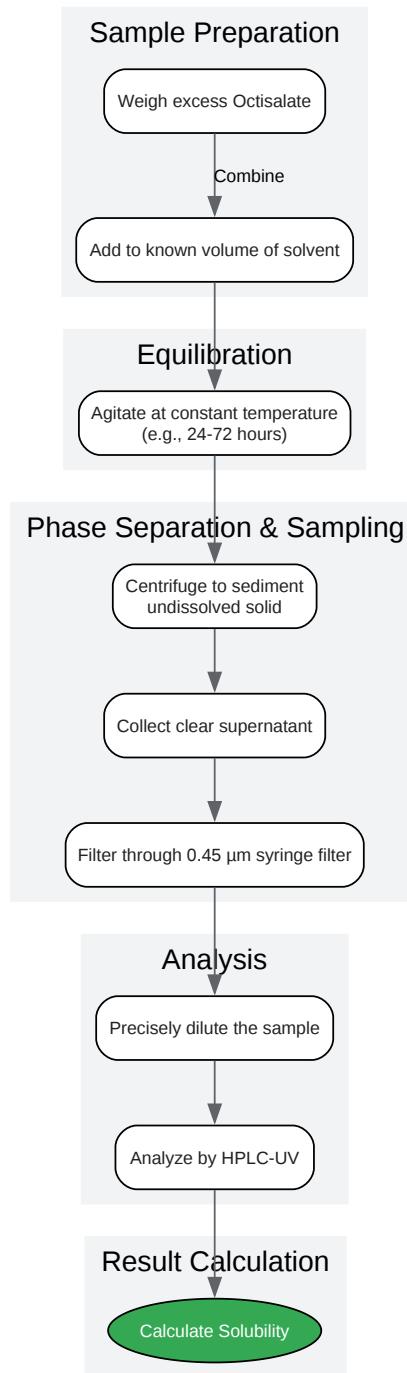
While specific experimental protocols for determining the solubility of **octisalate** in every solvent listed are not readily available, a generalized and robust methodology can be derived from standard practices for UV filter analysis in the cosmetics industry.[13][14] This typically involves the equilibrium solubility method.

Objective: To determine the saturation solubility of **octisalate** in a given solvent at a controlled temperature.

Materials and Equipment:

- **Octisalate** (high purity)
- Solvent of interest
- Analytical balance
- Temperature-controlled shaker or magnetic stirrer with heating plate
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

- Scintillation vials or other suitable containers


Generalized Protocol:

- Preparation of Supersaturated Solutions: Add an excess amount of **octisalate** to a known volume or weight of the solvent in a sealed container. This ensures that the solvent becomes saturated, with undissolved **octisalate** remaining.
- Equilibration: Place the containers in a temperature-controlled shaker or on a stirrer, maintaining a constant temperature (e.g., 25°C). The mixture should be agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved **octisalate**.
- Phase Separation: After equilibration, centrifuge the samples at a high speed to sediment the excess, undissolved **octisalate**. This step is crucial for separating the saturated liquid phase from the solid phase.
- Sample Collection and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) without disturbing the sediment. Precisely dilute the collected aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
- Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method.^[15] ^[16] A C18 column is commonly used for the separation of UV filters. The mobile phase is typically a mixture of methanol and water.^[16] The concentration of **octisalate** in the saturated solution is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.
- Calculation: Calculate the solubility of **octisalate** in the solvent, typically expressed in g/100 mL, % w/w, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a UV filter like **octisalate** in a cosmetic or pharmaceutical solvent.

Experimental Workflow for Octisalate Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental procedure for determining **octisalate** solubility.

Conclusion

Octisalate's solubility profile makes it a versatile and widely used UVB filter in a variety of cosmetic and pharmaceutical products. Its high solubility in cosmetic oils and esters allows for its incorporation into aesthetically pleasing and water-resistant formulations. While precise quantitative solubility data in many common emollients remains to be extensively published, the provided data and experimental protocol offer a solid foundation for formulation scientists and researchers. Further studies to quantify the solubility of **octisalate** in a broader range of cosmetic and pharmaceutical solvents would be beneficial for the continued development of effective and stable sun care and dermatological products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. clinikally.com [clinikally.com]
- 4. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. Octisalate | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. specialchem.com [specialchem.com]
- 9. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2015101752A1 - Solubilisation of uv filters - Google Patents [patents.google.com]
- 11. opastpublishers.com [opastpublishers.com]
- 12. ETHYLHEXYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Octisalate Solubility: A Technical Guide for Cosmetic and Pharmaceutical Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662834#octisalate-solubility-in-various-cosmetic-and-pharmaceutical-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com